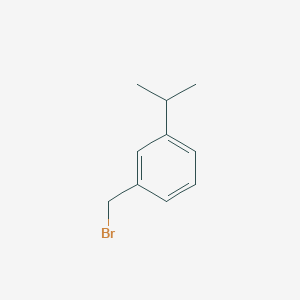

1-(Bromomethyl)-3-isopropylbenzene

Description

BenchChem offers high-quality 1-(Bromomethyl)-3-isopropylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-3-isopropylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-3-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFDUIHVBNYYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276081 | |

| Record name | 1-(Bromomethyl)-3-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75369-42-5 | |

| Record name | 1-(Bromomethyl)-3-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75369-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-3-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-3-(propan-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Utility of 1-(Bromomethyl)-3-isopropylbenzene: A Technical Guide for Chemical Researchers and Pharmaceutical Innovators

Foreword: Unveiling a Versatile Building Block in Modern Organic Synthesis

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic functionalization of aromatic scaffolds is paramount. Among the myriad of reactive intermediates, benzylic bromides stand out for their exceptional utility as versatile electrophiles. This technical guide delves into the synthesis, properties, and applications of a particularly valuable, yet often overlooked, building block: 1-(Bromomethyl)-3-isopropylbenzene. This compound, with its unique combination of a reactive bromomethyl group and a sterically influential isopropyl moiety, offers a nuanced tool for medicinal chemists and process development scientists. This document aims to provide a comprehensive overview, grounded in established chemical principles and practical insights, to empower researchers in leveraging this reagent for the construction of complex molecular architectures and the development of novel therapeutic agents.

I. Synthesis of 1-(Bromomethyl)-3-isopropylbenzene: A Practical Approach via Benzylic Bromination

The most direct and industrially scalable route to 1-(Bromomethyl)-3-isopropylbenzene is the free-radical bromination of 3-isopropyltoluene. This reaction, a variation of the well-established Wohl-Ziegler bromination, selectively targets the benzylic protons of the methyl group due to the resonance stabilization of the resulting benzylic radical.

The Underlying Chemistry: A Mechanistic Perspective

The Wohl-Ziegler reaction is a cornerstone of organic synthesis for the selective bromination of allylic and benzylic positions.[1][2][3] The reaction proceeds via a free-radical chain mechanism, which can be dissected into three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or photochemical irradiation. The resulting radicals then react with a source of bromine radicals, typically N-bromosuccinimide (NBS), to generate a bromine radical (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-isopropyltoluene. This is the rate-determining step and is highly selective for the weakest C-H bond, which in this case is the benzylic C-H bond, leading to the formation of a resonance-stabilized 3-isopropylbenzyl radical. This radical then reacts with molecular bromine (Br₂), which is present in low concentrations, to yield the desired product, 1-(Bromomethyl)-3-isopropylbenzene, and a new bromine radical that continues the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Detailed Experimental Protocol

This protocol provides a robust method for the laboratory-scale synthesis of 1-(Bromomethyl)-3-isopropylbenzene.

Materials and Reagents:

-

3-Isopropyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile[3]

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 3-isopropyltoluene (1 equivalent) in carbon tetrachloride (or acetonitrile).

-

Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.

-

Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.[4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Aqueous Wash: Wash the filtrate sequentially with saturated sodium sulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane-based eluent to yield pure 1-(Bromomethyl)-3-isopropylbenzene as a colorless to light yellow liquid.[5][6]

II. Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 1-(Bromomethyl)-3-isopropylbenzene is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 75369-42-5 | [7] |

| Molecular Formula | C₁₀H₁₃Br | [7] |

| Molecular Weight | 213.12 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically ≥97% | [7] |

Spectroscopic Characterization

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.1-7.3 ppm (m, 4H): Aromatic protons.

-

δ ~4.5 ppm (s, 2H): Benzylic protons of the -CH₂Br group.

-

δ ~2.9 ppm (septet, 1H): Methine proton of the isopropyl group.

-

δ ~1.2 ppm (d, 6H): Methyl protons of the isopropyl group.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~149 ppm: Quaternary aromatic carbon attached to the isopropyl group.

-

δ ~138 ppm: Quaternary aromatic carbon attached to the bromomethyl group.

-

δ ~126-129 ppm: Aromatic CH carbons.

-

δ ~34 ppm: Benzylic carbon of the -CH₂Br group.

-

δ ~34 ppm: Methine carbon of the isopropyl group.

-

δ ~24 ppm: Methyl carbons of the isopropyl group.

-

-

Mass Spectrometry (EI):

-

The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 212 and 214 with approximately equal intensity, characteristic of a compound containing one bromine atom.

-

A prominent fragment ion would be observed at m/z 133, corresponding to the loss of the bromine atom to form the stable 3-isopropylbenzyl cation.

-

-

Infrared (IR) Spectroscopy:

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2960 cm⁻¹: Aliphatic C-H stretching of the isopropyl group.

-

~1600, 1490 cm⁻¹: Aromatic C=C stretching.

-

~1215 cm⁻¹: C-Br stretching.

-

III. Reactivity and Applications in Drug Development

The synthetic utility of 1-(Bromomethyl)-3-isopropylbenzene stems from the high reactivity of the benzylic bromide, which readily undergoes nucleophilic substitution reactions. This makes it an invaluable building block for introducing the 3-isopropylbenzyl moiety into a wide range of molecules.

Key Reactions and Transformations

-

Nucleophilic Substitution: The compound reacts readily with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This is a fundamental transformation in the synthesis of many pharmaceutical agents.[10]

-

Williamson Ether Synthesis: Reaction with alkoxides or phenoxides provides a straightforward route to ethers containing the 3-isopropylbenzyl group.

-

Formation of Esters: Reaction with carboxylate salts yields the corresponding esters.

-

Alkylation of Amines: Primary and secondary amines can be alkylated to introduce the 3-isopropylbenzyl group, a common substructure in bioactive molecules.[10]

Significance in Medicinal Chemistry

The 3-isopropylbenzyl group, readily introduced using 1-(Bromomethyl)-3-isopropylbenzene, can play a crucial role in modulating the pharmacological properties of a drug candidate. The isopropyl group provides steric bulk, which can influence binding affinity and selectivity for a biological target. Furthermore, its lipophilic nature can impact the pharmacokinetic profile of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

While specific examples of marketed drugs derived directly from 1-(Bromomethyl)-3-isopropylbenzene are not prominently documented in publicly available literature, its utility as a versatile building block in drug discovery programs is evident from the widespread use of similar benzylic halides.[10] It serves as a key intermediate for creating libraries of compounds for high-throughput screening and for the synthesis of complex lead compounds in the development of new therapeutics.[11][12]

IV. Safety and Handling

1-(Bromomethyl)-3-isopropylbenzene is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is harmful if swallowed and causes skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

V. Conclusion

1-(Bromomethyl)-3-isopropylbenzene is a valuable and versatile reagent in modern organic synthesis. Its straightforward preparation via the Wohl-Ziegler bromination of 3-isopropyltoluene, coupled with the high reactivity of its benzylic bromide group, makes it an attractive building block for the introduction of the 3-isopropylbenzyl moiety. This functionality is of significant interest in medicinal chemistry for the development of new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of facilitating its effective use by researchers and scientists in both academic and industrial settings.

References

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

-

Wikipedia. (2023). Wohl–Ziegler bromination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-3-isopropylbenzene. PubChem. Retrieved from [Link]

-

Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) - A facile synthesis of microporous organic polymers for efficient gas storage and separation. Retrieved from [Link]

-

ResearchGate. (2025). User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction. Retrieved from [Link]

-

Scribd. (n.d.). Chemists' Guide to Wohl-Ziegler Reaction. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (bromomethyl)-. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Bromomethyl)-4-(propan-2-yl)benzene. PubChem. Retrieved from [Link]

-

Reddit. (2022). 1-bromo-3-isopropyl benzene prepared from bromobenzene or from isopropylbenzene? r/OrganicChemistry. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (3-bromopropyl)-. NIST WebBook. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-(bromomethyl)-3-isopropylbenzene, min 97%, 500 mg. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (3-bromopropyl)- Infrared Spectrum. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

-

Princeton BioMolecular Research. (n.d.). Building Blocks. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Retrieved from [Link]

-

YouTube. (2019). General Chromatographic Techniques for Natural Products Purification. Teledyne ISCO. Retrieved from [Link]

-

JSS College of Pharmacy. (n.d.). MEDICINAL CHEMISTRY – III (Theory). Retrieved from [Link]

-

ResearchGate. (2017). Design and synthesis of bioactive compounds. Retrieved from [Link]

-

OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

- Google Patents. (n.d.). CN112473734B - Method for preparing isopropyl benzene by coupling reaction, rectification and hydrogenation of dimethyl benzyl alcohol.

Sources

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. 1-(Bromomethyl)-3-isopropylbenzene 97% | CAS: 75369-42-5 | AChemBlock [achemblock.com]

- 8. rsc.org [rsc.org]

- 9. 1-Bromo-3-isopropylbenzene | C9H11Br | CID 138499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. princetonbio.com [princetonbio.com]

A Comprehensive Technical Guide to the Characterization and Spectral Analysis of 1-(Bromomethyl)-3-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the characterization and spectral data of 1-(Bromomethyl)-3-isopropylbenzene, a key intermediate in organic synthesis and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the methodologies and the scientific rationale behind the characterization process. This guide will detail the synthesis, purification, and comprehensive spectral analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols are designed to be self-validating, ensuring accuracy and reproducibility in your own laboratory settings.

Introduction: The Significance of 1-(Bromomethyl)-3-isopropylbenzene

1-(Bromomethyl)-3-isopropylbenzene (CAS No: 75369-42-5) is a substituted aromatic hydrocarbon belonging to the class of benzyl bromides.[1][2] Its structure, featuring a reactive bromomethyl group and an isopropyl substituent on the benzene ring, makes it a versatile building block in the synthesis of more complex molecules. The isopropyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacological properties of a final drug candidate. The benzylic bromide functionality is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups.

Understanding the precise chemical identity and purity of this intermediate is paramount for the successful development of novel therapeutics. This guide provides the necessary tools for its unambiguous characterization.

Synthesis and Purification: A Protocol Grounded in Mechanistic Understanding

The most common and efficient method for the synthesis of 1-(Bromomethyl)-3-isopropylbenzene is through the free-radical bromination of 1-isopropyl-3-methylbenzene (m-cymene). This reaction is typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light.

The Wohl-Ziegler Bromination: A Deliberate Choice

The selection of NBS for benzylic bromination is a strategic one.[3] Unlike molecular bromine (Br₂), which can lead to electrophilic aromatic substitution on the benzene ring, NBS provides a low, steady concentration of bromine radicals.[3][4][5] This is crucial for selectively targeting the benzylic position, which is activated for radical abstraction due to the resonance stabilization of the resulting benzylic radical.[5]

Experimental Protocol: Synthesis of 1-(Bromomethyl)-3-isopropylbenzene

-

Reaction Setup: To a solution of 1-isopropyl-3-methylbenzene (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

-

Initiation: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the radical chain reaction.

-

Monitoring the Reaction: The reaction progress can be monitored by TLC or GC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicates the formation of the product. The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in the non-polar solvent, can be removed by filtration.

-

Purification: The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining traces of bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is then purified by vacuum distillation to yield 1-(Bromomethyl)-3-isopropylbenzene as a colorless to light yellow liquid.[1]

Comprehensive Spectral Characterization

The following sections detail the expected spectral data for 1-(Bromomethyl)-3-isopropylbenzene. While specific experimental data is not widely published, the predictions provided are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

The ¹H NMR spectrum of 1-(Bromomethyl)-3-isopropylbenzene is predicted to show distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Data for 1-(Bromomethyl)-3-isopropylbenzene (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.10-7.35 | multiplet | 4H | Ar-H | The aromatic protons will appear as a complex multiplet due to their different chemical environments and spin-spin coupling. |

| ~4.48 | singlet | 2H | -CH₂Br | The benzylic protons of the bromomethyl group are deshielded by the adjacent bromine atom and the aromatic ring, typically appearing around this chemical shift.[6][7] |

| ~2.90 | septet | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group will be split into a septet by the six equivalent methyl protons. |

| ~1.25 | doublet | 6H | -CH(CH₃)₂ | The six equivalent protons of the two methyl groups in the isopropyl substituent will appear as a doublet due to coupling with the methine proton. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 1-(Bromomethyl)-3-isopropylbenzene in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the free induction decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 1-(Bromomethyl)-3-isopropylbenzene (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~149.0 | C -isopropyl | The quaternary aromatic carbon attached to the isopropyl group. |

| ~138.5 | C -CH₂Br | The quaternary aromatic carbon attached to the bromomethyl group. |

| ~128.5-129.5 | Ar-C H | Aromatic methine carbons. |

| ~34.0 | -C H(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~33.0 | -C H₂Br | The benzylic carbon of the bromomethyl group, deshielded by the bromine atom.[7] |

| ~24.0 | -CH(C H₃)₂ | The two equivalent methyl carbons of the isopropyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.5-0.7 mL of CDCl₃.

-

Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Processing: Process the FID and reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 1-(Bromomethyl)-3-isopropylbenzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch (from isopropyl and bromomethyl groups) |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretching |

| ~1210 | Strong | C-Br stretch (benzylic)[8] |

| 810-750 | Strong | Aromatic C-H out-of-plane bending (meta-disubstituted)[9] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

For 1-(Bromomethyl)-3-isopropylbenzene (C₁₀H₁₃Br), the molecular weight is 213.11 g/mol .[1] A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.[5][10]

Predicted Fragmentation Pattern:

-

M⁺ and [M+2]⁺: Molecular ion peaks at m/z 212 and 214.

-

[M-Br]⁺: Loss of the bromine radical to form the stable benzylic carbocation at m/z 133. This is often the base peak.[4][5]

-

[M-CH(CH₃)₂]⁺: Loss of the isopropyl group to give a fragment at m/z 169 and 171.

-

Tropylium ion: The benzylic carbocation can rearrange to the highly stable tropylium ion at m/z 91.[5]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) to generate the molecular ion and fragment ions.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and the characteristic fragmentation pattern.

Visualization of Key Processes

Molecular Structure

Caption: Molecular structure of 1-(Bromomethyl)-3-isopropylbenzene.

Characterization Workflow

Caption: Experimental workflow for the synthesis and characterization.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and detailed spectral characterization of 1-(Bromomethyl)-3-isopropylbenzene. By understanding the underlying principles of the synthetic and analytical methods, researchers, scientists, and drug development professionals can confidently prepare and verify the identity and purity of this important chemical intermediate. The predicted spectral data and detailed protocols serve as a valuable resource for ensuring the quality and consistency of this compound in research and development endeavors.

References

- Vertex AI Search. (n.d.). Understanding the Mechanisms: How NBS Achieves Selective Bromination.

-

YouTube. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds. Retrieved from [Link]

-

YouTube. (2021, October 22). N - Bromosuccinimide (NBS) reagent application & mechanism | Organic synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-BROMOCUMENE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-isopropylbenzene. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Infrared Spectra. Retrieved from [Link]

-

Reddit. (2022, April 28). 1-bromo-3-isopropyl benzene prepared from bromobenzene or from isopropylbenzene?. Retrieved from [Link]

-

ACS Publications. (2025, December 20). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Retrieved from [Link]

-

SciSpace. (n.d.). Top 14 papers published in the topic of Benzyl bromide in 1990. Retrieved from [Link]

-

Office of Justice Programs. (n.d.). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-4-(propan-2-yl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-isopropoxybenzene. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-(bromomethyl)-3-isopropylbenzene, min 97%, 500 mg. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (bromomethyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-3-(trifluoromethyl)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (3-bromopropyl)-. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Benzene, 1-bromo-2-(1-methylethyl)- [webbook.nist.gov]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 10. Solved 3. a) The mass spectrum of benzyl bromide is shown | Chegg.com [chegg.com]

An In-Depth Technical Guide to 1-(Bromomethyl)-3-isopropylbenzene: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(Bromomethyl)-3-isopropylbenzene, a versatile reagent in organic synthesis. From its fundamental properties to its practical applications, this document is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Core Compound Identification and Properties

1-(Bromomethyl)-3-isopropylbenzene is a substituted aromatic hydrocarbon. The presence of a reactive benzylic bromide group makes it a valuable intermediate for the introduction of the 3-isopropylbenzyl moiety into a variety of molecular scaffolds.

| Property | Value | Source |

| CAS Number | 75369-42-5 | [1] |

| Molecular Formula | C₁₀H₁₃Br | [1] |

| Molecular Weight | 213.12 g/mol | [1] |

| Appearance | Light yellow liquid | |

| IUPAC Name | 1-(bromomethyl)-3-isopropylbenzene | [1] |

Synthesis of 1-(Bromomethyl)-3-isopropylbenzene

The most direct and common method for the synthesis of 1-(Bromomethyl)-3-isopropylbenzene is through the free-radical bromination of 3-isopropyltoluene (also known as m-cymene). This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.

Reaction Principle

The reaction proceeds via a free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is typically used in combination with a brominating agent like N-bromosuccinimide (NBS) to generate the bromine radical in situ. The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, minimizing competing electrophilic aromatic substitution on the benzene ring.

Experimental Protocol: Free-Radical Bromination of 3-Isopropyltoluene

Materials:

-

3-Isopropyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-isopropyltoluene in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

-

Flush the apparatus with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical reactions.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the starting material using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude 1-(Bromomethyl)-3-isopropylbenzene can be further purified by vacuum distillation or column chromatography on silica gel.

Caption: Synthetic workflow for 1-(Bromomethyl)-3-isopropylbenzene.

Chemical Reactivity and Applications

The reactivity of 1-(Bromomethyl)-3-isopropylbenzene is dominated by the benzylic bromide functional group, which makes it an excellent electrophile for nucleophilic substitution reactions.

Reactivity Profile

As a benzylic bromide, the carbon-bromine bond is relatively weak and susceptible to cleavage. It readily participates in Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the straightforward introduction of the 3-isopropylbenzyl group into various molecular frameworks.

Applications in Pharmaceutical Synthesis

While specific examples of blockbuster drugs synthesized directly from 1-(Bromomethyl)-3-isopropylbenzene are not prominently documented, its utility lies in its role as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Benzylic halides are common intermediates in the synthesis of a wide range of pharmaceuticals. The 3-isopropylbenzyl moiety introduced by this reagent can influence the lipophilicity and steric profile of a drug candidate, potentially impacting its pharmacokinetic and pharmacodynamic properties.

Safety and Handling

1-(Bromomethyl)-3-isopropylbenzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Classification and Hazard Statements

While a specific, universally adopted GHS classification for this exact compound is not consistently available across all databases, related and isomeric compounds provide guidance on its potential hazards. For instance, 1-(Bromomethyl)-4-isopropylbenzene is classified with the following hazards[2]:

-

Pictograms: Corrosive

-

Signal Word: Danger

-

Hazard Statements:

It is prudent to handle 1-(Bromomethyl)-3-isopropylbenzene with the assumption of similar or identical hazards.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and other protective clothing to prevent skin contact.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

First Aid Measures

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention immediately.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the benzylic protons (-CH₂Br) around 4.5 ppm. The aromatic protons would appear in the range of 7.0-7.4 ppm. The isopropyl group would show a septet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃).

-

¹³C NMR: The benzylic carbon (-CH₂Br) would appear around 33 ppm. The aromatic carbons would have signals in the 125-140 ppm region. The carbons of the isopropyl group would also be present in the aliphatic region.

Infrared (IR) Spectroscopy

Key expected IR absorption bands would include those for C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and the characteristic C-Br stretching frequency.

Conclusion

1-(Bromomethyl)-3-isopropylbenzene is a valuable and reactive intermediate in organic synthesis. Its preparation via free-radical bromination of 3-isopropyltoluene is a well-established and efficient process. The primary utility of this compound lies in its ability to act as an alkylating agent for the introduction of the 3-isopropylbenzyl moiety, a structural motif of interest in the design and synthesis of new chemical entities, including potential drug candidates. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound.

References

Sources

An In-Depth Technical Guide to 1-(Bromomethyl)-3-isopropylbenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-3-isopropylbenzene, a versatile chemical intermediate. The content herein is structured to deliver not just procedural steps but also the underlying scientific principles, ensuring a robust understanding for its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Compound Identification and Structural Elucidation

IUPAC Name: 1-(Bromomethyl)-3-isopropylbenzene[1][2]

Synonyms: m-Isopropylbenzyl bromide, 3-Isopropylbenzyl bromide

Molecular Formula: C₁₀H₁₃Br[1][2]

Molecular Weight: 213.11 g/mol [3]

The structural integrity of a chemical compound is the foundation of its reactivity and potential applications. The IUPAC name, 1-(Bromomethyl)-3-isopropylbenzene, precisely describes its molecular architecture. The parent chain is a benzene ring, which is substituted at the 1 and 3 positions. The substituent at position 1 is a bromomethyl group (-CH₂Br), and at position 3 is an isopropyl group (-CH(CH₃)₂).

Caption: 2D Structure of 1-(Bromomethyl)-3-isopropylbenzene.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Appearance | Likely a colorless to light yellow liquid | General observation for similar compounds |

| Purity | Typically available at ≥97% | [1][2] |

| Storage | Store at room temperature | [1][2] |

Synthesis of 1-(Bromomethyl)-3-isopropylbenzene

The most direct and efficient method for the synthesis of 1-(Bromomethyl)-3-isopropylbenzene is the free-radical bromination of 3-isopropyltoluene (also known as m-cymene). This reaction selectively brominates the benzylic methyl group due to the stability of the resulting benzylic radical intermediate.

Reaction Principle: Free-Radical Halogenation

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a source of bromine and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), is the preferred method. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, under reflux, and often with photochemical initiation (e.g., a sunlamp) to facilitate the formation of the bromine radical.

The mechanism proceeds through a radical chain reaction:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).

-

Propagation:

-

The bromine radical abstracts a hydrogen atom from the methyl group of 3-isopropyltoluene, forming a stable benzylic radical and hydrogen bromide (HBr).

-

The benzylic radical then reacts with a molecule of NBS to yield the desired product, 1-(Bromomethyl)-3-isopropylbenzene, and a succinimidyl radical. The succinimidyl radical then reacts with HBr to regenerate the bromine radical, thus propagating the chain.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

Caption: Synthetic workflow for 1-(Bromomethyl)-3-isopropylbenzene.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for benzylic bromination.

Materials:

-

3-Isopropyltoluene (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 equivalents)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (0.02 - 0.05 equivalents)

-

Carbon tetrachloride (CCl₄) or cyclohexane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-isopropyltoluene and the chosen solvent.

-

Add NBS and AIBN to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated or accelerated by irradiation with a UV lamp.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide by-product will precipitate.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of the solvent.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution to remove any residual HBr, followed by washing with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude 1-(Bromomethyl)-3-isopropylbenzene can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following characteristic signals (in CDCl₃):

-

Isopropyl Protons: A doublet at approximately δ 1.2 ppm (6H, -CH(CH₃ )₂) and a septet at around δ 2.9 ppm (1H, -CH (CH₃)₂).

-

Bromomethyl Protons: A singlet at approximately δ 4.5 ppm (2H, -CH₂ Br). The benzylic protons are deshielded by the adjacent bromine atom and the aromatic ring.

-

Aromatic Protons: A complex multiplet in the region of δ 7.1-7.4 ppm (4H), corresponding to the four protons on the benzene ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display the following signals (in CDCl₃):

-

Isopropyl Carbons: A signal around δ 24 ppm for the two equivalent methyl carbons (-CH(C H₃)₂) and a signal around δ 34 ppm for the methine carbon (-C H(CH₃)₂).

-

Bromomethyl Carbon: A signal around δ 33 ppm for the benzylic carbon (-C H₂Br).

-

Aromatic Carbons: Signals in the range of δ 125-150 ppm. The carbon attached to the isopropyl group is expected around δ 149 ppm, and the carbon attached to the bromomethyl group around δ 138 ppm. The remaining four aromatic carbons will appear in the δ 125-130 ppm region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will likely exhibit the following characteristic absorption bands:

-

C-H stretching (aromatic): ~3030 cm⁻¹

-

C-H stretching (aliphatic): ~2960 cm⁻¹ (from the isopropyl and bromomethyl groups)

-

C=C stretching (aromatic): ~1600 and 1480 cm⁻¹

-

C-H bending (aliphatic): ~1465 and 1385 cm⁻¹

-

C-Br stretching: ~600-700 cm⁻¹

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Molecular Ion (M⁺): m/z = 212 and 214.

-

Major Fragmentation Peak: A significant peak at m/z = 133, corresponding to the loss of the bromine atom to form the stable 3-isopropylbenzyl cation ([M-Br]⁺).

Applications in Research and Development

1-(Bromomethyl)-3-isopropylbenzene is a valuable intermediate in organic synthesis, primarily due to the reactivity of the benzylic bromide. This functional group makes it an excellent electrophile for nucleophilic substitution reactions.

Role in Medicinal Chemistry

Benzylic bromides are frequently used as building blocks in the synthesis of more complex molecules with potential therapeutic applications. The bromomethyl group can be readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse functionalities and the construction of novel molecular scaffolds.

For instance, reaction with primary or secondary amines would yield substituted benzylamines, a common motif in many biologically active compounds. Similarly, reaction with phenols or alcohols under basic conditions would produce benzyl ethers. These transformations are fundamental in the development of new drug candidates.

Utility in Materials Science

The reactivity of the bromomethyl group also lends itself to applications in materials science. It can be used to functionalize polymers or surfaces, introducing the 3-isopropylbenzyl moiety to modify their properties. For example, it could be grafted onto a polymer backbone to alter its solubility, thermal stability, or optical properties.

Safety and Handling

1-(Bromomethyl)-3-isopropylbenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Precautionary Statements: Avoid breathing fumes, mist, or vapors. Wear protective gloves, clothing, eye, and face protection.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

1-(Bromomethyl)-3-isopropylbenzene is a key synthetic intermediate with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis via free-radical bromination of 3-isopropyltoluene and the versatile reactivity of its benzylic bromide group make it a valuable tool for researchers and developers. A thorough understanding of its structure, properties, and reactivity is essential for its effective and safe utilization in the laboratory and beyond.

References

-

PubChem. 1-(Bromomethyl)-4-(propan-2-yl)benzene. Available at: [Link]

-

CP Lab Safety. 1-(bromomethyl)-3-isopropylbenzene, min 97%, 500 mg. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034029). Available at: [Link]

-

PubChem. 1-Bromo-3-isopropylbenzene. Available at: [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

-

NIST. Benzene, (bromomethyl)-. Available at: [Link]

-

PubChem. 1-(Bromomethyl)-4-(propan-2-yl)benzene. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of 1-(Bromomethyl)-3-isopropylbenzene

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-(Bromomethyl)-3-isopropylbenzene (CAS No. 75369-42-5), a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced behavior of this benzylic halide. We will explore its propensity for nucleophilic substitution and organometallic reactions, underpinned by an analysis of its structural features. Furthermore, this guide offers practical, field-tested protocols for its key transformations and provides critical insights into its stability, handling, and storage to ensure experimental success and safety.

Introduction: A Versatile Building Block in Modern Synthesis

1-(Bromomethyl)-3-isopropylbenzene is a substituted aromatic compound featuring a reactive benzylic bromide functional group.[1] Its unique structure, combining a moderately bulky isopropyl group with a versatile bromomethyl moiety, makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The isopropyl group provides steric influence and modulates lipophilicity, while the bromomethyl group serves as a highly reactive handle for introducing the 3-isopropylbenzyl motif into a target structure.

This guide will provide a detailed exploration of the chemical personality of this reagent, moving beyond catalog data to offer a deeper understanding of its practical application in a laboratory setting.

Table 1: Physicochemical Properties of 1-(Bromomethyl)-3-isopropylbenzene

| Property | Value | Source |

| CAS Number | 75369-42-5 | [1] |

| Molecular Formula | C₁₀H₁₃Br | [1] |

| Molecular Weight | 213.12 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Purity | Typically ≥97% | [1] |

The Heart of Reactivity: The Benzylic Bromide

The reactivity of 1-(Bromomethyl)-3-isopropylbenzene is dominated by the chemistry of the benzylic C-Br bond. This bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. The stability of the potential benzylic carbocation or the transition state of a substitution reaction is enhanced by resonance with the benzene ring, making it significantly more reactive than a typical primary alkyl halide.

Nucleophilic Substitution Reactions: A Gateway to Diverse Functionality

1-(Bromomethyl)-3-isopropylbenzene readily undergoes nucleophilic substitution reactions, primarily through an Sₙ2 mechanism, although an Sₙ1 pathway can be favored under specific conditions (e.g., with weak nucleophiles in polar protic solvents).

Diagram 1: General Nucleophilic Substitution Workflow

Caption: General workflow for nucleophilic substitution.

2.1.1. Williamson Ether Synthesis

A classic and highly reliable transformation is the reaction with alkoxides to form ethers. This reaction proceeds via an Sₙ2 mechanism and is best performed using a strong base to pre-form the alkoxide, followed by the addition of the benzyl bromide.[2]

Experimental Protocol 1: Synthesis of 1-(Ethoxymethyl)-3-isopropylbenzene

-

Materials:

-

Ethanol (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

1-(Bromomethyl)-3-isopropylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol (1.2 equivalents) to a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases, indicating the formation of sodium ethoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-(Bromomethyl)-3-isopropylbenzene (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

-

2.1.2. Synthesis of Substituted Amines

The reaction with primary or secondary amines provides access to a wide range of substituted benzylamines, which are prevalent motifs in many biologically active compounds.[3] The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

Experimental Protocol 2: Synthesis of N-(3-Isopropylbenzyl)piperidine

-

Materials:

-

1-(Bromomethyl)-3-isopropylbenzene

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 1-(Bromomethyl)-3-isopropylbenzene (1.0 equivalent) in acetonitrile, add piperidine (1.1 equivalents) and potassium carbonate (2.0 equivalents).

-

Heat the mixture to 60 °C and stir for 3-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

-

Purify by column chromatography or distillation under reduced pressure.

-

Grignard Reagent Formation: A Source of Nucleophilic Carbon

The formation of a Grignard reagent from 1-(Bromomethyl)-3-isopropylbenzene provides a powerful nucleophilic carbon source. However, the high reactivity of the benzylic position requires careful control of reaction conditions to avoid side reactions, such as Wurtz coupling. The use of highly activated magnesium and anhydrous conditions is critical.

Diagram 2: Grignard Reagent Formation and Reaction

Caption: Formation and subsequent reaction of the Grignard reagent.

Experimental Protocol 3: Preparation and Use of 3-Isopropylbenzylmagnesium bromide

-

Materials:

-

Magnesium turnings

-

Iodine (a single crystal)

-

Anhydrous diethyl ether

-

1-(Bromomethyl)-3-isopropylbenzene

-

An appropriate electrophile (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

-

Procedure:

-

All glassware must be flame-dried under vacuum or oven-dried and assembled hot under an inert atmosphere.

-

Place magnesium turnings (1.5 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a crystal of iodine.

-

Add a small amount of a solution of 1-(Bromomethyl)-3-isopropylbenzene (1.0 equivalent) in anhydrous diethyl ether to the magnesium.

-

Initiate the reaction by gentle warming or with a heat gun. The disappearance of the iodine color and the onset of bubbling indicates initiation.

-

Once the reaction has started, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C and add a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by carefully pouring it onto a mixture of ice and saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether, dry the organic layer, and purify as appropriate.

-

Stability and Storage: Preserving Reactivity

As a reactive benzylic halide, 1-(Bromomethyl)-3-isopropylbenzene is susceptible to degradation over time, primarily through hydrolysis and to a lesser extent, by light and heat. Proper handling and storage are paramount to maintaining its purity and reactivity.

Table 2: Factors Affecting Stability

| Factor | Effect and Mitigation |

| Moisture | Reacts with water to form 3-isopropylbenzyl alcohol and corrosive HBr gas. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4][5] |

| Light | Can promote radical-mediated decomposition. Store in an amber or opaque bottle.[4][6] |

| Heat | Elevated temperatures accelerate decomposition. Long-term storage at 2-8 °C is recommended.[4] |

| Incompatible Materials | Reacts with strong bases, amines, and alcohols. Store away from these materials.[5][6] |

For long-term storage, it is advisable to store the compound in a cool, dark, and dry place under an inert atmosphere. Regular quality control checks via NMR or GC-MS are recommended for material that has been stored for extended periods.

Applications in Drug Discovery and Development

The 3-isopropylbenzyl moiety, readily introduced using 1-(Bromomethyl)-3-isopropylbenzene, is a structural feature found in a number of compounds investigated in drug discovery programs. Its role often involves occupying hydrophobic pockets in target proteins and influencing the overall pharmacokinetic properties of the molecule.

A notable application of substituted benzyl halides is in the synthesis of kinase inhibitors.[7][8][9] Kinases are a critical class of enzymes, and their dysregulation is implicated in diseases such as cancer. The benzyl group can be appended to a core heterocyclic scaffold to interact with specific residues in the ATP-binding site of the kinase. For instance, the N-alkylation of a pyrimidine or a similar nitrogen-containing heterocycle with a substituted benzyl bromide is a common strategy in the synthesis of potent and selective kinase inhibitors.[7]

Spectroscopic Characterization

A thorough understanding of the spectroscopic data for 1-(Bromomethyl)-3-isopropylbenzene is essential for reaction monitoring and quality control.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic, benzylic, and isopropyl protons.

-

Aromatic Protons: A complex multiplet pattern between δ 7.0-7.4 ppm.

-

Benzylic Protons (-CH₂Br): A sharp singlet around δ 4.5 ppm.

-

Isopropyl Methine Proton (-CH(CH₃)₂): A septet around δ 2.9 ppm.

-

Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet around δ 1.2 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon environments.

-

Aromatic Carbons: Multiple signals in the δ 125-150 ppm region.

-

Benzylic Carbon (-CH₂Br): A signal around δ 33-35 ppm.

-

Isopropyl Methine Carbon (-CH(CH₃)₂): A signal around δ 34 ppm.

-

Isopropyl Methyl Carbons (-CH(CH₃)₂): A signal around δ 24 ppm.

-

5.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

C-H stretching (sp³): Peaks just below 3000 cm⁻¹ corresponding to the isopropyl and bromomethyl groups.

-

C-H stretching (sp²): Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br stretching: A signal in the fingerprint region, typically around 600-700 cm⁻¹.

Safety and Handling

1-(Bromomethyl)-3-isopropylbenzene is a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. All waste material should be disposed of in accordance with local, state, and federal regulations.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

1-(Bromomethyl)-3-isopropylbenzene is a reactive and versatile chemical intermediate with significant utility in organic synthesis, particularly in the field of drug discovery. Its value lies in the predictable and efficient reactivity of the benzylic bromide group, which allows for the strategic incorporation of the 3-isopropylbenzyl fragment into complex molecules. A thorough understanding of its reactivity profile, coupled with stringent adherence to proper storage, handling, and safety protocols, is essential for its successful and safe application in the laboratory. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this important synthetic building block.

References

- 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. (URL: )

- Application Notes: Benzyl 2-bromonicotinate in the Synthesis of PIM-1 Kinase Inhibitors. Benchchem. (URL: )

- Organic Chemistry Williamson Ether Synthesis. University of Richmond. (URL: )

- Williamson Ether Synthesis. (URL: )

- Experiment 06 Williamson Ether Synthesis. (URL: )

- Supporting information - The Royal Society of Chemistry. (URL: )

- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (URL: )

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. (URL: )

- Benzyl bromide - Santa Cruz Biotechnology. (URL: )

- Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Benchchem. (URL: )

- 1-(Bromomethyl)-3-isopropylbenzene 97%. Advanced ChemBlocks. (URL: )

- The Williamson Ether Synthesis. Master Organic Chemistry. (URL: )

- Williamson Ether Synthesis. Edubirdie. (URL: )

- Benzyl bromide. Synquest Labs. (URL: )

- Grignard PDF.

- Grignard Reaction. (URL: )

- Synthesis of saracatinib.

-

1-Bromo-3-isopropylbenzene. PubChem. (URL: [Link])

- SAFETY D

- Benzyl-Bromide - Safety D

-

3 - Organic Syntheses Procedure. (URL: [Link])

-

BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. (URL: [Link])

- 1 - SAFETY D

-

-

Grignard Reaction. Web Pages. (URL: [Link])

-

- Technical Support Center: Safe Handling and Disposal of 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Benchchem. (URL: )

- Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry: A Survey of Potential Synthetic Utility. Benchchem. (URL: )

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. (URL: [Link])

-

Spectroscopy Infrared Spectra. (URL: [Link])

-

How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. YouTube. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (URL: [Link])

Sources

- 1. 1-(Bromomethyl)-3-isopropylbenzene 97% | CAS: 75369-42-5 | AChemBlock [achemblock.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. westliberty.edu [westliberty.edu]

- 6. nj.gov [nj.gov]

- 7. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Characterization of 1-(Bromomethyl)-3-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties, specifically the boiling and melting points, of the organic compound 1-(Bromomethyl)-3-isopropylbenzene. Given the limited availability of experimental data for this specific isomer, this document outlines robust methodologies for its empirical determination. Furthermore, it leverages structure-property relationships of analogous compounds to establish well-founded estimations. This guide is intended to equip researchers and drug development professionals with the necessary theoretical and practical knowledge for the accurate physicochemical characterization of this and similar compounds, a critical step in synthesis, process development, and quality control.

Introduction: The Critical Role of Physical Properties in Pharmaceutical Development

The precise determination of a compound's physical properties, such as its boiling and melting points, is a cornerstone of chemical and pharmaceutical sciences. These parameters are not merely benchmarks for identification and purity assessment; they profoundly influence a substance's behavior in various experimental and manufacturing processes. For instance, the melting point is a crucial indicator of a crystalline solid's purity, with impurities typically causing a depression and broadening of the melting range.[1] The boiling point is fundamental to purification techniques like distillation and is indicative of a substance's volatility.

In the context of drug development, these properties are paramount. They dictate the selection of appropriate solvents for reactions and formulations, inform the design of crystallization and purification protocols, and impact the stability and handling of active pharmaceutical ingredients (APIs) and intermediates. An in-depth understanding of these characteristics is therefore indispensable for ensuring the reproducibility, scalability, and safety of synthetic routes and formulation processes.

Physicochemical Data for 1-(Bromomethyl)-3-isopropylbenzene and Related Compounds

Direct experimental data for the physical properties of 1-(Bromomethyl)-3-isopropylbenzene (CAS Number: 75369-42-5) is not extensively reported in publicly available literature. However, some sources describe it as a light yellow liquid, which suggests its melting point is below ambient temperature.[2] To provide a comprehensive understanding, this section presents available data for the target compound, its structural isomers, and the parent compound, benzyl bromide. This comparative approach allows for informed estimations and highlights the influence of substituent patterns on physical properties.

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-(Bromomethyl)-3-isopropylbenzene |  | 75369-42-5 | C₁₀H₁₃Br | 213.12 | Not Reported (Described as a liquid)[2] | Not Reported |

| 1-(Bromomethyl)-4-isopropylbenzene | 73789-86-3 | C₁₀H₁₃Br | 213.11 | Not Reported | 240-245[3] / 272-273[4][5][6] | |

| Benzyl Bromide |  | 100-39-0 | C₇H₇Br | 171.03 | -3.9[7] | 198-201[8][9][10][11][12] |

Note on Data Discrepancies: The boiling point for 1-(Bromomethyl)-4-isopropylbenzene shows some variation across different sources. This could be attributed to differences in experimental conditions, such as pressure, or the purity of the sample.

Structure-Property Relationships and Estimated Properties

The physical properties of organic molecules are intrinsically linked to their structure. By examining the data in the table above, we can infer the likely properties of 1-(Bromomethyl)-3-isopropylbenzene.

-

Effect of the Isopropyl Group: The addition of an isopropyl group to the benzyl bromide core significantly increases the molecular weight and surface area, leading to stronger van der Waals forces. This is evident in the substantially higher boiling point of 1-(Bromomethyl)-4-isopropylbenzene compared to benzyl bromide. It is therefore reasonable to expect that 1-(Bromomethyl)-3-isopropylbenzene will also have a boiling point significantly higher than that of benzyl bromide. The boiling points of ortho, meta, and para isomers of substituted benzenes are often similar, so a boiling point in the range of 240-270 °C for 1-(Bromomethyl)-3-isopropylbenzene would be a reasonable estimate.

-

Melting Point Considerations: The melting point is influenced by both intermolecular forces and the efficiency of crystal lattice packing. The presence of the isopropyl group disrupts the symmetry of the molecule compared to benzyl bromide. Generally, less symmetrical molecules have a harder time forming a stable crystal lattice, which often results in a lower melting point. Given that 1-(Bromomethyl)-3-isopropylbenzene is described as a liquid at room temperature, its melting point is likely below 25 °C.

Experimental Determination of Physical Properties

Given the scarcity of reported data, experimental determination of the boiling and melting points of 1-(Bromomethyl)-3-isopropylbenzene is essential for any research or development activities. The following sections provide detailed, self-validating protocols for these measurements.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions to a liquid. For impure substances, this transition occurs over a range of temperatures and at a lower temperature than the pure substance.[1]

This is the most common technique for determining the melting point of a solid organic compound.[13][14]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[14]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.[13][15]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp apparatus).[16]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This will save time in subsequent, more precise measurements.[15]

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[15] Heat the sample at a slow, controlled rate (1-2 °C per minute) when approaching the expected melting point.[15]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This is the melting point range.[17]

-

Replicate Measurements: Repeat the measurement at least twice with fresh samples to ensure reproducibility.[15]

Workflow for Capillary Melting Point Determination:

Caption: Workflow for determining melting point using the capillary method.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[18][19]

The Thiele tube is designed to provide uniform heating of a small liquid sample.[17][20]

Protocol:

-

Sample Preparation: Place a few milliliters of the liquid sample into a small test tube (fusion tube).[19]

-

Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the fusion tube with the open end down.[21]

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Place this assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the sample is submerged but the rubber band is above the liquid level.[22]

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. Convection currents will ensure even heating.[19][22]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a steady stream of bubbles is observed, then remove the heat.[22][23]

-

Boiling Point Reading: The liquid will begin to cool, and the bubbling will slow and then stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[20][22]

-

Replicate Measurements: Allow the apparatus to cool and repeat the measurement to ensure accuracy.

Workflow for Thiele Tube Boiling Point Determination:

Caption: Workflow for determining boiling point using the Thiele tube method.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that can be used to determine both melting and boiling points.[24][25] It measures the difference in heat flow between a sample and a reference as a function of temperature.[24]

Principle:

-

Melting: An endothermic event (heat is absorbed) is observed as a peak on the DSC thermogram. The onset temperature of the peak is typically taken as the melting point.[26]

-

Boiling: A sharp endothermic peak is also observed at the boiling point due to the heat of vaporization.[27]

Advantages of DSC:

-

High accuracy and precision.[28]

-

Requires only a small amount of sample.

-

Can provide additional information about thermal events such as glass transitions and decomposition.

Protocol (General):

-